8-(Prop-2-EN-1-YL)tetradecan-7-one
Description
8-(Prop-2-en-1-yl)tetradecan-7-one is a long-chain aliphatic ketone featuring a prop-2-enyl (allyl) substituent at the 8th carbon of a 14-carbon backbone and a ketone group at the 7th position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the alkyl chain and reactivity influenced by the ketone and allyl moieties.
Properties
CAS No. |
50395-59-0 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
8-prop-2-enyltetradecan-7-one |
InChI |
InChI=1S/C17H32O/c1-4-7-9-11-14-16(13-6-3)17(18)15-12-10-8-5-2/h6,16H,3-5,7-15H2,1-2H3 |
InChI Key |
VVXBKNVWVJMBON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=C)C(=O)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-en-1-yl)tetradecan-7-one typically involves the alkylation of a tetradecanone precursor with a prop-2-en-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tetradecanone, followed by the addition of the prop-2-en-1-yl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 8-(Prop-2-en-1-yl)tetradecan-7-one may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
8-(Prop-2-en-1-yl)tetradecan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted alkenes or amines.
Scientific Research Applications
8-(Prop-2-en-1-yl)tetradecan-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Prop-2-en-1-yl)tetradecan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key differences between 8-(Prop-2-en-1-yl)tetradecan-7-one and structurally related compounds:
Key Observations :
- Lipophilicity : The linear aliphatic chain in 8-(Prop-2-en-1-yl)tetradecan-7-one enhances lipophilicity compared to aromatic esters (e.g., 4-(prop-2-en-1-yl)phenyl acetate) .
- Reactivity : The ketone group may participate in nucleophilic additions, while the allyl substituent can undergo electrophilic additions or polymerization, similar to allyl-ferrocene derivatives .
NMR Spectroscopy :
- 8-(Prop-2-en-1-yl)tetradecan-7-one : Allylic protons are expected at δ 5.0–5.2 ppm (similar to δ 5.1–5.3 ppm in 4-(prop-2-en-1-yl)phenyl acetate ), while ketone-adjacent CH₂ groups may resonate near δ 2.1 ppm.
- Bicyclic Ferrocene Derivatives : Allyl protons in compounds like 8a,b show δ 5.0–5.2 ppm, with cyclopropane CH groups at δ 0.9–1.7 ppm .
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